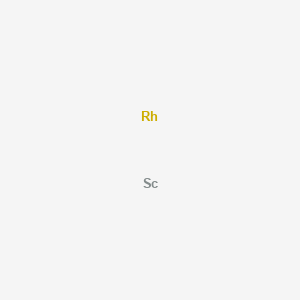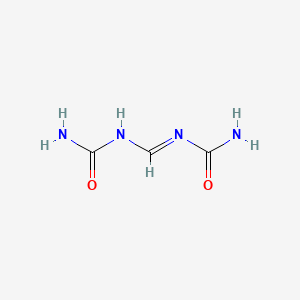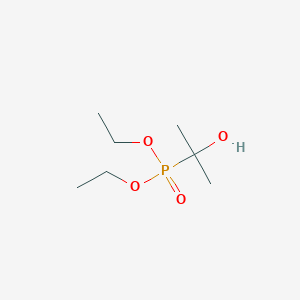
Methylmercurichlorendimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylmercurichlorendimide is a chemical compound with the molecular formula C9H2Cl6NO2CH3Hg It is known for its unique structure, which includes a methylmercury group attached to a chlorendimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylmercurichlorendimide typically involves the reaction of chlorendic anhydride with methylmercury chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of methylmercury chloride, which is a hazardous material. Safety protocols are strictly followed to prevent any exposure to mercury compounds. The industrial process also includes purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methylmercurichlorendimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of demethylated products.
Substitution: The chlorendimide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce chlorendic acid derivatives, while reduction reactions can lead to the formation of demethylated chlorendimide compounds.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been investigated for its effects on biological systems, including its potential use as a biochemical probe.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Methylmercurichlorendimide is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methylmercurichlorendimide involves its interaction with specific molecular targets. The methylmercury group can bind to thiol groups in proteins, leading to the inhibition of certain enzymatic activities. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylmercury chloride: Similar in structure but lacks the chlorendimide moiety.
Chlorendic anhydride: Contains the chlorendimide moiety but lacks the methylmercury group.
Dimethylmercury: Contains two methylmercury groups but lacks the chlorendimide moiety.
Uniqueness
Methylmercurichlorendimide is unique due to the presence of both the methylmercury group and the chlorendimide moiety
Properties
CAS No. |
5902-79-4 |
|---|---|
Molecular Formula |
C10H5Cl6HgNO2 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
(1R,7S)-1,7,8,9,10,10-hexachloro-5-oxo-4-azatricyclo[5.2.1.02,6]deca-3,8-dien-3-olate;methylmercury(1+) |
InChI |
InChI=1S/C9H3Cl6NO2.CH3.Hg/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15;;/h1-2H,(H,16,17,18);1H3;/q;;+1/p-1/t1?,2?,7-,8+;; |
InChI Key |
IMSOXJKYMMAOIC-FJLLQOIGSA-M |
Isomeric SMILES |
C[Hg+].C12C(C(=O)N=C1[O-])[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C[Hg+].C12C(C(=O)N=C1[O-])C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
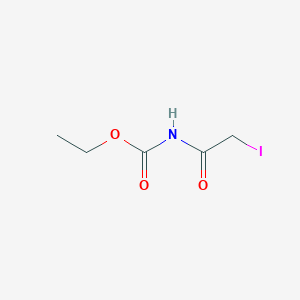
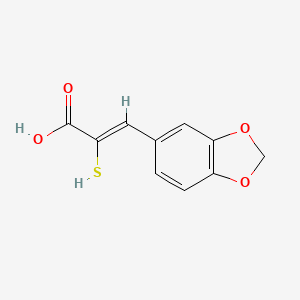
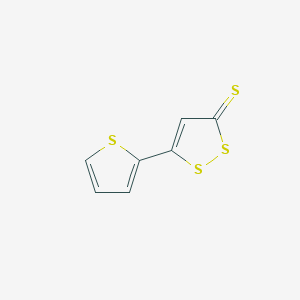
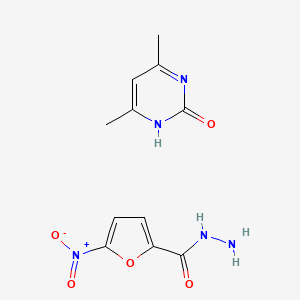

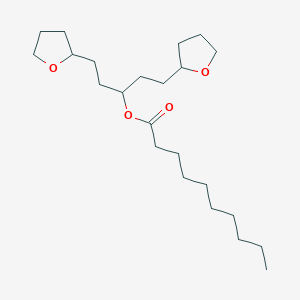
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
